1,1,1-Trichloroacetone

Übersicht

Beschreibung

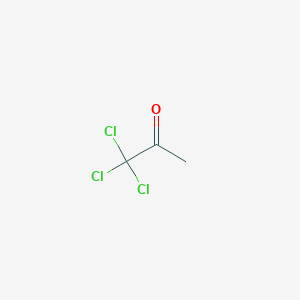

1,1,1-Trichloroacetone is a chlorinated analogue of acetone with the chemical formula CH₃COCCl₃. It is a colorless liquid that is slightly soluble in water but soluble in ethanol and diethyl ether. This compound is known for its irritant properties and is used in various chemical processes .

Vorbereitungsmethoden

1,1,1-Trichloroacetone can be synthesized through the chlorination of chloroacetone. This process involves the addition of chlorine to chloroacetone, resulting in the formation of this compound and 1,1,3-Trichloroacetone as a by-product . Another method involves the transfer of a trichloromethyl group from trichloroacetate onto acetyl chloride .

Industrial production methods often involve the chlorination of acetone or its mono- or dichloro-derivatives. This reaction is typically carried out at temperatures ranging from 10°C to 80°C in the presence of iodine or an iodine-containing compound .

Analyse Chemischer Reaktionen

Büchner–Curtius–Schlotterbeck Reaction

1,1,1-Trichloroacetone participates in homologation reactions with diazoalkanes, forming ketones or epoxides. The mechanism involves:

-

Nucleophilic attack : The diazo compound attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Carbocation formation : Nitrogen gas evolves, generating a tertiary carbocation.

-

Rearrangement or epoxidation :

Product distribution (with diazomethane):

| Starting Compound | Carbonyl Yield (%) | Epoxide Yield (%) |

|---|---|---|

| This compound | Trace | 90 |

Electron-withdrawing chlorine atoms disfavor ketone formation, favoring epoxide production due to carbocation stabilization .

Electrophilic Reactivity and Substituent Effects

The trichloromethyl group enhances electrophilicity, accelerating reactions with nucleophiles:

-

Reactivity order : Chloroacetone derivatives follow Cl₃CCOCH₃ > CH₃COCH₃ > C₆H₅COCH₃ in nucleophilic reactions .

-

Solvent effects : Methanol promotes aryl migration in rearrangement reactions, while nonpolar solvents favor hydride shifts .

Advanced Oxidation Processes (AOPs)

Advanced Reduction Processes (ARPs)

-

Hydrated electron (e⁻ₐq) reaction :

Faster than - OH, suggesting efficient reductive dechlorination .

Degradation Pathway :

-

Radical-induced C-Cl bond cleavage.

-

Formation of chloroacetone intermediates, ultimately mineralizing to CO₂ and HCl .

Photolytic Dissociation

Under UV irradiation, this compound undergoes C-Cl bond cleavage , producing:

Biodegradation

Limited data exist, but microbial pathways likely involve hydrolytic dechlorination , forming less chlorinated metabolites .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Organic Synthesis

1,1,1-Trichloroacetone serves as a valuable intermediate in the synthesis of various organic compounds. It is often utilized in the production of chlorinated derivatives and other complex organic molecules. For instance, it can be chlorinated further to produce more complex chlorinated acetones or can participate in nucleophilic substitution reactions to form different functional groups.

2. Production of Herbicides and Pesticides

The compound is also employed in the agricultural sector as a precursor for synthesizing herbicides and pesticides. Its chlorinated structure enhances the reactivity needed for forming active agricultural chemicals.

Pharmaceutical Applications

1. Antimicrobial Agents

Research indicates that this compound exhibits antimicrobial properties, making it useful in developing disinfectants and antiseptics. Its effectiveness against various bacteria and fungi has been documented in laboratory studies.

2. Drug Development

In drug development, this compound is investigated for its potential as a lead compound for synthesizing new therapeutic agents. Its unique chemical properties allow for modifications that can enhance biological activity against specific targets.

Toxicological Studies

1. Carcinogenicity Research

Studies have explored the carcinogenic potential of this compound through various animal models. In one study involving SENCAR mice, topical application of the compound did not show a significant increase in tumor formation compared to controls . However, its structural analogs have exhibited varying degrees of mutagenicity and carcinogenicity in different experimental setups .

2. Environmental Impact Assessments

The compound's presence in drinking water sources has raised concerns regarding its toxicity and potential health effects on humans. The World Health Organization has documented limited toxicological data on chloroacetones, including this compound, emphasizing the need for further research to establish safe exposure levels .

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Used to create chlorinated derivatives |

| Agriculture | Precursor for herbicides | Enhances reactivity for active chemicals |

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Toxicology | Carcinogenicity studies | Limited evidence of tumor promotion |

| Environmental Studies | Drinking water contamination | Need for guidelines on safe exposure levels |

Case Studies

Case Study 1: Antimicrobial Effectiveness

In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at specific concentrations, indicating its potential role as an antimicrobial agent in disinfectant formulations.

Case Study 2: Carcinogenicity Assessment

A comprehensive study involving SENCAR mice assessed the carcinogenic potential of this compound through topical application followed by tumor promotion protocols. The study concluded that while some chlorinated acetones were found to be tumor initiators, this compound did not significantly increase tumor incidence under the conditions tested .

Wirkmechanismus

The mechanism of action of 1,1,1-Trichloroacetone involves its interaction with various molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, thereby affecting their function .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trichloroacetone is similar to other chlorinated acetones such as:

Chloroacetone: Less chlorinated and more reactive.

1,3-Dichloroacetone: Has two chlorine atoms and different reactivity.

Hexachloroacetone: More chlorinated and less reactive.

Compared to these compounds, this compound is unique due to its specific chlorination pattern, which imparts distinct chemical properties and reactivity .

Biologische Aktivität

1,1,1-Trichloroacetone (TCA) is a chlorinated organic compound that has garnered attention due to its presence in various environmental contexts and potential biological effects. This article explores the biological activity of TCA, focusing on its toxicity, potential therapeutic applications, and relevant case studies.

This compound is a chlorinated ketone with the molecular formula CHClO. It is a colorless liquid with a sweet odor and is primarily used in chemical synthesis and as a solvent. Its structure allows it to participate in various chemical reactions, including halogenation and nucleophilic substitutions.

Acute Toxicity

Acute toxicity studies have shown that TCA can induce central nervous system (CNS) depression in animal models. Inhalation exposure has been linked to symptoms such as dizziness and impaired motor functions. For instance, studies indicate that exposure to high concentrations of TCA can lead to significant neurotoxic effects in rats .

Chronic Exposure

Long-term exposure to TCA has been associated with various health risks. A cohort study involving workers exposed to trichloroethylene and related compounds reported an increased incidence of cancers, particularly central nervous system cancers and multiple myeloma . The standardized incidence ratios indicated a notable risk for these conditions among those exposed to TCA.

Antioxidant and Anticancer Properties

Recent research has explored the potential antioxidant and anticancer properties of TCA. In vitro studies have suggested that TCA may exhibit cytotoxic effects against certain cancer cell lines. For example, experiments demonstrated that TCA could inhibit cell proliferation in human breast cancer cells through mechanisms involving oxidative stress modulation .

Table 1: Summary of Biological Studies on this compound

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | CNS depression observed in rats | |

| Chronic Exposure | Increased cancer incidence in exposed workers | |

| Anticancer Activity | Cytotoxic effects on breast cancer cells |

Case Study 1: Occupational Exposure

A significant case study involved Finnish workers exposed to TCA over several years. The study monitored cancer incidence and found a higher than expected number of cases among those with prolonged exposure to chlorinated solvents, including TCA . This study highlights the potential risks associated with occupational exposure to this compound.

Case Study 2: Environmental Presence

TCA has been detected in chlorinated drinking water sources, raising concerns about its effects on human health. Research indicates that the presence of TCA in drinking water can lead to chronic exposure scenarios for populations relying on such water sources .

The biological activity of TCA may be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is thought to contribute both to its toxic effects and its potential anticancer properties. The balance between these opposing effects necessitates further research into the dose-response relationships for TCA.

Eigenschaften

IUPAC Name |

1,1,1-trichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZHKGXSEAGRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021679 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

149 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethyl alcohol and ethyl ether | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.435 g/cu cm at 20 °C | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

918-00-3, 72497-18-8 | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072497188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW27ZG5LDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLOROACETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,1,1-Trichloroacetone formed in drinking water?

A: this compound can form as a by-product during the chlorination of drinking water. This process, known as the haloform reaction, occurs when chlorine reacts with organic matter present in the water. [] One study identified this compound in drinking water sourced from two different river water supplies that employed free chlorination and/or ammoniation for disinfection. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C3H3Cl3O, and its molecular weight is 161.40 g/mol.

Q3: Have there been any computational studies on the solvation properties of this compound?

A: Yes, molecular dynamics (MD) simulations coupled with the thermodynamic cycle perturbation approach have been used to calculate relative solvation free energies involving this compound. One study investigated the relative solvation free energy difference between acetone and this compound, among other similar molecules. [] This research provided insights into the influence of simulation length and starting configurations on the accuracy of solvation free energy calculations.

Q4: Can this compound be formed during the chlorination of pharmaceuticals like oxytetracycline?

A: While not directly addressed in the provided abstracts, the potential formation of volatile halogenated by-products, possibly including this compound, during the chlorination of pharmaceuticals like oxytetracycline is a relevant concern. [] Further investigation would be needed to confirm the specific by-products generated during this process.

Q5: What analytical techniques are employed to detect and quantify this compound in water samples?

A: One study utilized a combination of on-line XAD-2 macroreticular resin extraction, continuous liquid-liquid extraction, and gas chromatography-mass spectrometry (GC/MS) to isolate and confirm the presence of this compound in drinking water. [] This approach highlights the importance of sample preparation and sensitive analytical techniques for identifying and quantifying trace levels of this compound in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.